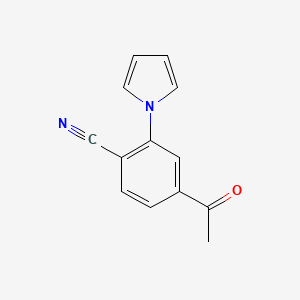

4-acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile

Description

Properties

IUPAC Name |

4-acetyl-2-pyrrol-1-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c1-10(16)11-4-5-12(9-14)13(8-11)15-6-2-3-7-15/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOYSPLQMRWUAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C#N)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile typically involves the condensation of 4-acetylbenzonitrile with pyrrole under specific reaction conditions. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with pyrrole in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired product in good to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Features and Molecular Diversity

The following table summarizes key structural analogs and their distinguishing features:

Substituent Effects on Properties

- Electron-Withdrawing Groups : The acetyl group in the target compound likely reduces electron density at the benzene ring, affecting reactivity in electrophilic substitutions. In contrast, the methoxy group in 6b is electron-donating, which may stabilize charge in intermediates .

- Heterocyclic Systems : The thiophene core in the benzo[b]thiophene analog introduces sulfur, altering electronic properties compared to benzene-based derivatives .

- Fluorine Substituents : The difluoro groups in ’s compound enhance lipophilicity and metabolic stability, common in drug design .

Biological Activity

4-acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological effects, particularly focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features a pyrrole ring, an acetyl group, and a benzenecarbonitrile moiety, which contribute to its biological activities.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies on related pyrrole derivatives have shown their ability to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent apoptosis in cancer cells. A notable compound in this category demonstrated an IC50 value of 2.89 μM against RPMI-8226 cells, suggesting a strong potential for anticancer applications .

Antiviral Activity

In a broader context, N-heterocycles have been identified as promising antiviral agents. Compounds with similar structures have shown efficacy against viruses such as herpes simplex virus and respiratory syncytial virus (RSV). For example, certain derivatives exhibited EC50 values ranging from 5 to 28 μM against RSV replication, indicating that modifications in the structure can enhance antiviral activity .

Antibacterial Effects

The antibacterial properties of pyrrole derivatives are also noteworthy. A series of synthesized compounds showed significant activity against bacterial strains, with some demonstrating IC50 values below 10 μM against key bacterial enzymes like dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR) . These findings suggest that this compound could potentially serve as a lead compound for developing new antibacterial agents.

The mechanisms underlying the biological activities of this compound are primarily attributed to its interaction with specific biological targets:

- HDAC Inhibition : The compound may inhibit HDAC enzymes, leading to altered gene expression and induction of apoptosis in cancer cells.

- Antiviral Mechanisms : Similar compounds have been shown to interfere with viral replication processes by targeting viral enzymes or host cell pathways essential for viral life cycles.

Data Summary

| Biological Activity | Target | IC50/EC50 Value | Reference |

|---|---|---|---|

| Anticancer | RPMI-8226 cells | 2.89 μM | |

| Antiviral | RSV | 5–28 μM | |

| Antibacterial | DHFR/ENR | <10 μM |

Case Studies

Several case studies have highlighted the potential of pyrrole derivatives in clinical settings:

- Cancer Treatment : A study evaluated the effect of pyrrole-based HDAC inhibitors on various cancer cell lines, demonstrating significant reductions in cell viability and increased apoptosis markers.

- Viral Infections : Research into antiviral compounds has revealed that structural modifications can significantly enhance efficacy against specific viral strains, paving the way for optimized drug development.

- Antibacterial Screening : A series of synthesized compounds were tested against common bacterial pathogens, revealing promising antibacterial activity and low cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.